molecular formula C20H8Cl2Na2O5 B13012618 Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)

Cat. No.: B13012618
M. Wt: 445.2 g/mol
InChI Key: GVADGROKCLRRAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is a chemical compound known for its fluorescent properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of fluorescein, with chlorine atoms substituted at the 2’ and 7’ positions, enhancing its fluorescence and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.

    Reduction: Reduction reactions can modify the fluorescence properties of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various organic halides are employed.

Major Products Formed

Scientific Research Applications

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

    Biology: Employed in cell imaging and tracking studies to visualize cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound, widely used for its fluorescent properties.

    Rhodamine: Another fluorescent dye with similar applications but different spectral properties.

    Eosin: A derivative of fluorescein with bromine atoms, used in histology and microscopy.

Uniqueness

Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its enhanced fluorescence and stability compared to other similar compounds. The presence of chlorine atoms at the 2’ and 7’ positions increases its resistance to photobleaching and improves its performance in various applications.

Properties

Molecular Formula

C20H8Cl2Na2O5

Molecular Weight

445.2 g/mol

IUPAC Name

disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2

InChI Key

GVADGROKCLRRAS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.